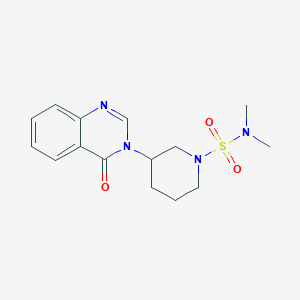![molecular formula C18H19N5O2 B6427194 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one CAS No. 2034297-11-3](/img/structure/B6427194.png)
3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis pathway for a similar compound, 3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid, involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with piperidine and subsequent functionalization of the resulting piperidine derivative with propanoic acid.Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact structure of “this compound” could not be found in the retrieved sources.Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Propiedades
IUPAC Name |
3-[1-(2-methylpyrazole-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-21-16(8-9-20-21)18(25)22-10-4-5-13(11-22)23-12-19-15-7-3-2-6-14(15)17(23)24/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDQJHMSMCIHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6427147.png)
![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)
![N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6427157.png)
![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
![4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine](/img/structure/B6427174.png)
![4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B6427177.png)


![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)
![methyl 2-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6427221.png)
